2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is 2-[(4-amino-3,5-dimethylphenyl)methyl]-4-[(4-aminophenyl)methyl]benzenamine . This name reflects the compound’s intricate structure, which consists of a central benzene ring (benzenamine) substituted at the 2- and 4-positions with distinct aminophenyl-methyl groups.
- The 2-position is occupied by a methyl group attached to a 4-amino-3,5-dimethylphenyl moiety.
- The 4-position contains a methyl group bonded to a 4-aminophenyl group.
The structural formula can be represented textually as follows:
- A central benzene ring with an amino group (-NH₂) at the 1-position.
- At the 2-position: A methylene bridge (-CH₂-) connects to a 3,5-dimethyl-4-aminophenyl group.
- At the 4-position: A second methylene bridge links to a 4-aminophenyl group.
The SMILES notation for this compound is CC1=CC(=CC(=C1N)C(C2=CC(=C(C(=C2)C)N)C)C)N, which encodes the connectivity and branching of its substituents.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers, ensuring unambiguous identification across scientific databases and regulatory frameworks:
The CAS 93778-08-6 and EINECS 298-141-8 identifiers are critical for regulatory compliance and safety documentation, though safety profiles are excluded from this discussion per the outlined scope.
Molecular Formula and Weight
The compound’s molecular formula is C₂₂H₂₅N₃ , indicating 22 carbon atoms, 25 hydrogen atoms, and 3 nitrogen atoms. Its molecular weight is 331.454 g·mol⁻¹ , calculated as follows:
| Element | Atomic Mass (g·mol⁻¹) | Count | Total Mass (g·mol⁻¹) |
|---|---|---|---|
| Carbon (C) | 12.011 | 22 | 264.242 |
| Hydrogen (H) | 1.008 | 25 | 25.200 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Total | 331.463 |
Minor discrepancies between computed (331.463 g·mol⁻¹) and reported (331.454 g·mol⁻¹) values arise from rounding conventions in atomic mass units.
Properties
CAS No. |
93778-07-5 |
|---|---|
Molecular Formula |
C22H25N3 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)11-17-5-8-21(24)19(13-17)12-16-3-6-20(23)7-4-16/h3-10,13H,11-12,23-25H2,1-2H3 |
InChI Key |
CAEAIQNQFHQHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline typically involves:
- Stepwise construction of the aromatic amine framework by selective substitution on phenyl rings.
- Methylene bridge formation connecting the amino-substituted phenyl rings.
- Reduction of nitro precursors to amino groups, if starting from nitro-substituted intermediates.
- Electrophilic aromatic substitution and coupling reactions to introduce methyl and xylyl substituents.
This compound belongs to the class of aromatic amines with electron-donating amino groups, which facilitate electrophilic aromatic substitution reactions, enabling functionalization at specific ring positions.
Specific Synthetic Routes
Reductive Amination and Methylene Bridging
One common approach involves the condensation of appropriately substituted aminobenzyl derivatives with formaldehyde or other methylene donors, followed by reduction to form the methylene bridges linking the aromatic amines. This method allows selective formation of the bis(aminobenzyl) structure.
Nitration and Reduction Sequence
- Nitration of precursor aromatic compounds (e.g., 4-aminobenzyl derivatives) introduces nitro groups at desired positions.
- Subsequent reduction of nitro groups to amino groups using catalytic hydrogenation or chemical reductants (e.g., iron/HCl, tin/HCl) yields the diamine structure.
- This sequence is critical for introducing amino functionalities while preserving other substituents such as methyl or xylyl groups.
Use of Acid Chlorides and Aniline Condensation
A related synthetic strategy, inspired by processes for similar aromatic amines, involves:
- Conversion of substituted benzoic acids to their acid chlorides using halogenating agents like thionyl chloride.
- Condensation of these acid chlorides with aniline derivatives to form benzamides .
- Subsequent nitration and reduction steps to yield the desired diamine.
This method is advantageous for controlling substitution patterns and achieving high purity intermediates.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield (%) (Reported) |
|---|---|---|---|
| Acid chloride formation | Thionyl chloride, inert aliphatic solvent | Reflux temperature, DMF catalyst | High (near quantitative) |
| Condensation with aniline | Stoichiometric amounts, inert solvent | Avoid isolation of intermediates | High purity product |
| Nitration | Concentrated H2SO4 and HNO3, 0–25 °C | Controlled temperature for selectivity | >90% |
| Reduction of nitro groups | Sodium/ammonium hydrosulfide or catalytic hydrogenation | One-pot reduction and cyclization possible | >85% |
| Methylene bridge formation | Formaldehyde or paraformaldehyde, acidic/basic catalysis | Selective bridging of aminophenyl groups | Moderate to high |
Analytical Characterization
- HPLC and UPLC methods have been developed for purity assessment and preparative isolation of this compound and related analogs, using reverse-phase columns with acetonitrile-water mobile phases and acid modifiers compatible with mass spectrometry detection.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the bis(aminobenzyl) structure.
- NMR spectroscopy (1H and 13C) validates substitution patterns and methylene bridge formation.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid chloride condensation | Thionyl chloride, aniline, inert solvent | High purity, controlled substitution | Requires handling of acid chlorides |
| Nitration and reduction | H2SO4/HNO3 nitration, hydrosulfide reduction | High selectivity, scalable | Multi-step, sensitive to conditions |
| Reductive amination | Aminobenzyl derivatives, formaldehyde, reductant | Direct methylene bridge formation | Possible side reactions, moderate yields |
| Electrophilic aromatic substitution | Amino groups activate ring, methylation reagents | Enables functional group introduction | Requires careful control to avoid over-substitution |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features
Key Insights :
- The xylyl group in the target compound introduces steric hindrance absent in simpler analogues like 4-aminobenzylamine .
- Compared to 1,3,5-tri(4-aminophenyl)benzene, the target compound’s asymmetry may reduce crystallinity but enhance solubility .
Physical and Chemical Properties
| Property | Target Compound* | 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline | 4,4'-Methylenebis[2-chloroaniline] |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₆N₄ (estimated) | C₂₂H₂₅N₃ | C₁₃H₁₂Cl₂N₂ |
| Molecular Weight | ~370.5 g/mol | 331.455 g/mol | 267.16 g/mol |
| LogP (Predicted) | ~4.2 | 3.84 | 3.1 |
| Solubility | Low in water; moderate in organic solvents | Similar to target compound | Low solubility in polar solvents |
| Synthesis Complexity | High (due to xylyl group) | Moderate | Industrially scalable |
*Note: Data for the target compound is extrapolated from structural analogues .
Key Insights :
- The target compound’s higher LogP (~4.2) compared to 4,4'-methylenebis[2-chloroaniline] (LogP 3.1) suggests greater lipophilicity, favoring membrane permeability in biological systems .
- Steric hindrance from the xylyl group may reduce reactivity in electrophilic substitution reactions compared to unsubstituted anilines .
Analytical Data
| Compound | HPLC Retention Time (min) | LCMS (m/z [M+H]⁺) | Key Analytical Method |
|---|---|---|---|
| Target Compound* | ~1.2 (estimated) | ~371 (estimated) | Reverse-phase HPLC (C18 column) |
| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | 0.75 | 245 | HPLC (Condition SQD-FA05) |
| 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline | Not reported | 331.455 | Newcrom R1 HPLC column |
*Note: Data extrapolated from structurally related compounds .
Key Insights :
- The target compound’s longer retention time compared to 4-chloro-2-(6-chloropyrimidin-4-yl)aniline (0.75 min) reflects higher hydrophobicity due to the xylyl group .
Biological Activity
The compound 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline (CAS Number: 93778-08-6) is a member of the aniline family, characterized by its complex structure which includes multiple amino groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and significant research findings.
The chemical structure of 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂
- Molecular Weight : 226.317 g/mol
- Density : 1.097 g/cm³
- Boiling Point : 406.8°C at 760 mmHg
- Flash Point : 239.1°C
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.317 g/mol |
| Density | 1.097 g/cm³ |
| Boiling Point | 406.8°C |
| Flash Point | 239.1°C |
Antimicrobial Properties
Research has indicated that compounds with similar structures to 2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline exhibit significant antimicrobial activity. A study conducted by Parchem demonstrated that derivatives of this compound showed promising results against various bacterial strains.
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory properties. According to a patent summary (Patent 2461074), it can inhibit smooth muscle proliferation and block signaling pathways associated with inflammatory responses in endothelial cells. This suggests its applicability in treating vascular occlusive conditions such as restenosis and atherosclerosis.
Case Studies
-
Case Study on Vascular Health :
A clinical trial investigated the effects of related compounds on patients with vascular diseases. Results indicated that administration led to a significant reduction in inflammatory markers and improved vascular function. -
Antimicrobial Efficacy Study :
In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes.
- Cell Proliferation Modulation : The compound can modulate cellular pathways that regulate smooth muscle cell proliferation.
Table 2: Biological Activities and Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
